molecular formula C12H11N3O2 B8805327 Phenyl (5-methylpyrazin-2-yl)carbamate CAS No. 625114-66-1

Phenyl (5-methylpyrazin-2-yl)carbamate

Cat. No.: B8805327
CAS No.: 625114-66-1
M. Wt: 229.23 g/mol
InChI Key: VJGYRHPDNIRFQL-UHFFFAOYSA-N
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Description

Overview of Carbamate (B1207046) Chemical Class in Advanced Research

The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is a cornerstone in medicinal chemistry and drug design. google.comnih.gov Carbamates are recognized for their chemical stability and their ability to act as bioisosteres of amide bonds, which are susceptible to enzymatic degradation. nih.gov This property makes them valuable in the development of therapeutic agents with improved pharmacokinetic profiles. researchgate.net The carbamate moiety can participate in hydrogen bonding and can influence the conformational properties of a molecule, thereby modulating its interaction with biological targets. google.com Numerous approved drugs across various therapeutic areas, including oncology and neurology, incorporate the carbamate structure, underscoring its importance in pharmaceutical sciences. researchgate.netnih.gov

Significance of the Pyrazine (B50134) Moiety in Chemical Biology

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. mdpi.comjst.go.jp Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. chemscene.comgoogle.comfda.govorganic-chemistry.orgncats.io The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating interactions with biological macromolecules such as enzymes and receptors. jst.go.jp Furthermore, the pyrazine ring is often used as a bioisosteric replacement for other aromatic rings, like benzene (B151609) or pyridine, to modulate a compound's physicochemical properties and biological activity. jst.go.jp Several commercially successful drugs, such as the anti-tuberculosis agent pyrazinamide (B1679903) and the anti-cancer drug bortezomib, feature a pyrazine core, highlighting its therapeutic relevance. mdpi.com

Genesis and Evolution of Research Interest in Phenyl (5-methylpyrazin-2-yl)carbamate

A comprehensive review of scientific databases and literature indicates a lack of specific research focused on this compound. There are no dedicated studies detailing its synthesis, characterization, or biological evaluation. While research exists for structurally related compounds, such as benzyl (B1604629) carbamates of methyl-pyrazine or other pyrazine derivatives, direct investigation into the phenyl carbamate of 5-methylpyrazine is not apparent in the available literature. This suggests that the compound may be a novel chemical entity or one that has not been the subject of significant academic or industrial investigation to date.

Scope and Direction of Academic Inquiry into this compound

Given the absence of existing research, the scope and direction of academic inquiry into this compound remain to be defined. Future research could logically begin with the development of a reliable synthetic route to the compound, likely involving the reaction of 2-amino-5-methylpyrazine with a suitable phenyl chloroformate or a related carbonylating agent. Following successful synthesis and characterization, investigations could proceed to explore its potential biological activities, drawing inspiration from the known properties of both carbamates and pyrazines. Screening for anticancer, antimicrobial, or enzyme inhibitory activities would be a rational starting point for elucidating the compound's potential therapeutic value.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

625114-66-1

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

phenyl N-(5-methylpyrazin-2-yl)carbamate

InChI

InChI=1S/C12H11N3O2/c1-9-7-14-11(8-13-9)15-12(16)17-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15,16)

InChI Key

VJGYRHPDNIRFQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Phenyl 5 Methylpyrazin 2 Yl Carbamate

Direct Synthesis Strategies for Phenyl (5-methylpyrazin-2-yl)carbamate

The direct formation of the carbamate (B1207046) linkage is the most straightforward approach to synthesizing this compound. This typically involves the reaction of 5-methylpyrazin-2-amine (B1296693) with a suitable phenyl-based carbonyl source.

Given the high toxicity of phosgene (B1210022), its avoidance is a primary goal in modern synthetic chemistry. Several phosgene-free methods are applicable for the synthesis of this compound.

One common strategy involves the reaction of 5-methylpyrazin-2-amine with phenyl chloroformate in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. This reaction is generally efficient and proceeds under mild conditions.

Alternatively, diphenyl carbonate can serve as a phosgene substitute. The reaction with 5-methylpyrazin-2-amine typically requires elevated temperatures and may be facilitated by a basic or Lewis acid catalyst to drive the displacement of one of the phenoxy groups.

A greener approach utilizes carbon dioxide (CO₂) as the C1 source. google.comresearchgate.net The synthesis can be achieved by reacting 5-methylpyrazin-2-amine and phenol (B47542) in the presence of CO₂ under pressure, often with a coupling agent or catalyst to facilitate dehydration. researchgate.net Another method involves the carboxylation of the amine with CO₂ followed by reaction with an electrophile. google.comgoogle.com For instance, reacting the amine with CO₂ and an alkylating agent in the presence of cesium carbonate has been demonstrated for carbamate synthesis. google.com

Table 1: Comparison of Phosgene-Free Synthesis Routes

Reagent System Advantages Disadvantages
Phenyl Chloroformate / Base High reactivity, mild conditions Phenyl chloroformate can be moisture-sensitive
Diphenyl Carbonate Stable, solid reagent Requires higher temperatures, may need catalysis

One-pot syntheses, which minimize workup and purification steps, offer an efficient route to the target molecule. A plausible one-pot strategy could involve the palladium-catalyzed carbonylation of a halogenated precursor. mit.edu For example, 2-chloro-5-methylpyrazine (B1367138) could be subjected to a palladium-catalyzed aminocarbonylation reaction with phenol. This process would involve the in-situ formation of a reactive acyl-palladium intermediate which is then trapped by phenol to form the desired carbamate.

Modular Synthesis Approaches to this compound and Its Analogs

Modular synthesis provides a powerful platform for rapidly generating libraries of analogs for structure-activity relationship (SAR) studies. This approach treats the target molecule as an assembly of distinct building blocks, or "modules," which can be systematically varied. nih.govorganic-chemistry.org For this compound, the primary modules are the substituted pyrazine (B50134) amine and the substituted phenol.

The core reaction, such as the condensation of a 2-aminopyrazine (B29847) derivative with a phenyl chloroformate derivative, can be performed in a parallel format. By employing a diverse set of starting materials for each module, a wide array of analogs can be synthesized. For example, various alkyl- or aryl-substituted 2-aminopyrazines can be reacted with a collection of electronically and sterically diverse phenyl chloroformates. This strategy allows for systematic exploration of the chemical space around the parent scaffold. nih.gov

Table 2: Modular Synthesis of this compound Analogs

Pyrazine Amine Module Phenyl Chloroformate Module Resulting Analog
5-methylpyrazin-2-amine Phenyl chloroformate This compound
5-ethylpyrazin-2-amine Phenyl chloroformate Phenyl (5-ethylpyrazin-2-yl)carbamate
5-methylpyrazin-2-amine 4-Chlorophenyl chloroformate 4-Chlorothis compound

Catalyst Development for Enhanced Yield and Selectivity

Catalysis plays a pivotal role in optimizing the synthesis of this compound, particularly in phosgene-free routes that may be sluggish. Various catalysts can be employed to improve reaction rates and yields.

For syntheses using diphenyl carbonate or dialkyl carbonates (transesterification), Lewis acids such as zinc chloride (ZnCl₂), zinc acetate (B1210297) (Zn(OAc)₂), or titanium alkoxides (e.g., Ti(OMe)₄) are effective. researchgate.netresearchgate.net These catalysts activate the carbonate carbonyl group, making it more susceptible to nucleophilic attack by the pyrazine amine.

In palladium-catalyzed approaches, the choice of ligand is critical for achieving high efficiency. mit.edu Ligands such as phosphines (e.g., triphenylphosphine) or N-heterocyclic carbenes can be used to modulate the reactivity and stability of the palladium catalyst, thereby improving yields and turnover numbers. For syntheses involving CO₂, various metal complexes have been shown to be effective catalysts.

Table 3: Potential Catalysts for this compound Synthesis

Reaction Type Catalyst Potential Role
Transesterification (with Diphenyl Carbonate) Zn(OAc)₂ Lewis acid activation of carbonyl
Carbonylation (with CO) Pd(PPh₃)₄ Catalyzes C-N bond formation
Phosgene-Free (with CO₂) Ti(OMe)₄ Activates CO₂ and amine substrate

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and simplified scale-up. d-nb.inforesearchgate.net The synthesis of this compound, especially if using highly reactive intermediates like phenyl chloroformate, is well-suited for a flow chemistry approach.

A typical setup would involve pumping separate streams of 5-methylpyrazin-2-amine (with a base) and phenyl chloroformate in a suitable solvent through a T-mixer into a heated microreactor or packed-bed reactor. d-nb.info The rapid mixing and precise temperature control afforded by the flow reactor can lead to higher yields, fewer byproducts, and shorter reaction times compared to batch processing. Furthermore, the small reactor volume minimizes the risk associated with handling hazardous reagents and exothermic reactions. nih.gov This methodology allows for the safe and efficient production of the target compound from gram to kilogram scales.

Functionalization and Derivatization of the this compound Backbone

Further diversification can be achieved by chemical modification of the this compound backbone. Functionalization can be targeted at the pyrazine ring, the methyl group, or the phenyl ring.

Pyrazine Ring Functionalization: The pyrazine ring can undergo electrophilic substitution, although it is generally deactivated. Halogenation at the C-3 or C-6 positions could provide a handle for subsequent transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon or heteroatom substituents. mdpi.com

Methyl Group Transformation: The methyl group at the C-5 position can be a site for functionalization. For instance, it could be halogenated via radical reactions and then subjected to nucleophilic substitution. Alternatively, oxidation could convert the methyl group into a carboxylic acid, providing a connection point for amide bond formation. google.com

Phenyl Ring Derivatization: Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts) can be performed on the phenyl ring, with the carbamate group acting as an ortho-, para-director. These newly introduced functional groups can then be further manipulated. For example, a nitro group can be reduced to an amine, which can then be acylated or diazotized.

These derivatization strategies allow for the fine-tuning of the molecule's properties and the generation of a broad range of structurally diverse compounds from a common intermediate.

Modification of the Phenyl Ring

The phenyl ring of this compound serves as a key site for structural modification, primarily through electrophilic and nucleophilic aromatic substitution reactions. The nature of the carbamate substituent significantly influences the regioselectivity of these transformations.

The carbamate group, specifically the oxygen atom attached to the phenyl ring, is an activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). This directing effect is due to the lone pairs of electrons on the oxygen atom that can be delocalized into the aromatic ring, stabilizing the cationic intermediate (the sigma complex) formed during the attack of an electrophile at the ortho and para positions. Common EAS reactions that can be applied to the phenyl ring include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Conversely, nucleophilic aromatic substitution (NAS) on the phenyl ring is also a viable strategy, particularly if the ring is further substituted with strong electron-withdrawing groups at positions ortho or para to a suitable leaving group. The carbamate itself is not a leaving group, but if a halogen were introduced onto the phenyl ring, it could be displaced by a nucleophile, with the reaction rate enhanced by the presence of activating groups like a nitro group.

A more contemporary approach for the functionalization of the phenyl ring in aryl carbamates involves transition-metal-catalyzed cross-coupling reactions. For instance, iron-catalyzed alkylations of aryl carbamates using Grignard reagents have been reported, enabling the formation of C-C bonds. nih.govorganic-chemistry.orgnih.govfigshare.com This method offers a direct way to introduce alkyl substituents onto the phenyl ring.

Reaction TypeReagents and ConditionsExpected Position of Substitution
NitrationHNO₃, H₂SO₄ortho, para
HalogenationX₂ (X = Br, Cl), Lewis Acid (e.g., FeX₃)ortho, para
SulfonationFuming H₂SO₄ortho, para
Friedel-Crafts AcylationRCOCl, AlCl₃ortho, para
Friedel-Crafts AlkylationRCl, AlCl₃ortho, para
Iron-Catalyzed AlkylationAlkyl-MgBr, FeCl₂Varies depending on directing groups

Substitution on the Pyrazine Heterocycle

The pyrazine ring in this compound is an electron-deficient heterocycle, which influences its reactivity towards substitution. The presence of the amino-linked carbamate and the methyl group further modulates the electronic properties and regioselectivity of reactions on this ring. Generally, electron-deficient aromatic systems like pyrazine are less reactive towards electrophilic substitution than benzene (B151609). wikipedia.org

However, the pyrazine ring is susceptible to nucleophilic attack, and functionalization can often be achieved through various synthetic strategies. The existing substituents play a crucial role in directing incoming groups. The 2-amino group (as part of the carbamate) is an activating group, while the pyrazine nitrogens are electron-withdrawing.

Halogenation of the pyrazine ring can be a key step for further derivatization. For instance, bromination of 2-aminopyrazine derivatives can occur, and the resulting halopyrazines can then undergo a variety of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new aryl, heteroaryl, or alkyl groups. researchgate.net

Direct C-H functionalization of pyrazine rings is also an emerging area, offering a more atom-economical approach to introduce new substituents. The specific position of substitution will depend on the reaction conditions and the directing effects of the existing groups.

Reaction TypeReagents and ConditionsPotential Outcome
HalogenationN-Bromosuccinimide (NBS) or other halogenating agentsIntroduction of a halogen atom on the pyrazine ring
Suzuki CouplingArylboronic acid, Pd catalyst, baseFormation of a C-C bond with an aryl group
Buchwald-Hartwig AminationAmine, Pd catalyst, baseFormation of a C-N bond
NitrationStrong nitrating agentsIntroduction of a nitro group, though can be challenging

Alterations of the Carbamate Linkage

The carbamate linkage is a versatile functional group that can undergo several important chemical transformations, including hydrolysis and conversion to other functional groups like ureas.

Hydrolysis: The hydrolysis of N-aryl carbamates can proceed through different mechanisms depending on the reaction conditions (acidic or basic) and the substitution pattern of the molecule. Under basic conditions, the hydrolysis of tertiary carbamates, such as this compound, typically proceeds via an addition-elimination mechanism. rsc.orgresearchgate.netrsc.org This involves the nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon of the carbamate, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of either the C-O or C-N bond. For aryl carbamates, the phenoxide is a good leaving group, leading to the formation of the corresponding pyrazinylcarbamic acid, which would likely decarboxylate to 2-amino-5-methylpyrazine. The rate of hydrolysis can be influenced by substituents on both the phenyl and pyrazine rings. rsc.org

Conversion to Ureas: A synthetically valuable transformation of carbamates is their conversion into ureas. This can be achieved by reacting the carbamate with an amine, often in the presence of a base. thieme-connect.comresearchgate.netresearchgate.net The reaction is thought to proceed through the formation of an isocyanate intermediate via elimination of the phenoxide, which is then trapped by the amine to yield the corresponding urea (B33335) derivative. thieme-connect.com This method provides a convenient, often milder alternative to the use of hazardous phosgene or isocyanates for the synthesis of unsymmetrical ureas. thieme-connect.comresearchgate.net

N-Alkylation: While less commonly reported for this specific class of compounds, the nitrogen of the carbamate could potentially undergo alkylation under suitable basic conditions with an alkylating agent. However, the nucleophilicity of the nitrogen is reduced due to delocalization of the lone pair into the carbonyl group and the attached pyrazine ring.

TransformationReagents and ConditionsProduct Type
Basic HydrolysisAqueous base (e.g., NaOH)2-Amino-5-methylpyrazine and phenol
Acidic HydrolysisAqueous acid (e.g., HCl)2-Amino-5-methylpyrazine, phenol, and CO₂
Conversion to UreaAmine (R-NH₂), baseN-(5-methylpyrazin-2-yl)-N'-R-urea

Advanced Structural Elucidation and Conformational Analysis of Phenyl 5 Methylpyrazin 2 Yl Carbamate

Solid-State Structural Characterization of Phenyl (5-methylpyrazin-2-yl)carbamate

The solid-state structure of this compound is anticipated to be governed by a combination of intramolecular steric and electronic effects, and intermolecular forces, primarily hydrogen bonding and π-stacking interactions.

X-ray Crystallography and Crystal Packing Analysis

Although a specific crystal structure for this compound has not been reported, analysis of related phenyl carbamate (B1207046) structures, such as phenyl N-(4-nitrophenyl)carbamate, provides significant insight. In analogous structures, the carbamate group (N-C(=O)-O) tends to be planar or nearly planar. However, the phenyl and pyrazinyl rings are expected to be twisted out of this plane. For instance, in phenyl N-(4-nitrophenyl)carbamate, the dihedral angle between the two aromatic rings is significant, ranging from 45.81° to 48.18° in the two independent molecules of the asymmetric unit nih.gov. A similar non-planar conformation is expected for this compound to minimize steric hindrance.

Interactive Data Table: Predicted Crystallographic Parameters for this compound based on Analogs

ParameterPredicted Value/CharacteristicBasis of Prediction
Crystal SystemMonoclinic or TriclinicCommon for organic molecules of similar size and complexity nih.govnih.gov.
Space GroupCentrosymmetric (e.g., P2₁/c)Prevalent for achiral organic compounds.
Key Intermolecular InteractionsN-H···O=C hydrogen bonds, N-H···N (pyrazine) hydrogen bonds, C-H···O interactions, π-π stackingBased on the crystal structures of other phenyl carbamates and pyrazine (B50134) derivatives nih.govmdpi.comresearchgate.net.
Dihedral Angle (Phenyl-Pyrazine)40-60°Extrapolated from the dihedral angles observed in phenyl N-(4-nitrophenyl)carbamate nih.gov.

Polymorphism and Pseudopolymorphism in this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those capable of forming strong hydrogen bonds like carbamates. Studies on phenyl carbamate itself have revealed the existence of multiple polymorphs nih.govbgu.ac.il. These different crystalline forms arise from variations in the packing of molecules and the hydrogen-bonding network researchgate.net.

Given the structural similarities, it is highly probable that this compound could also exhibit polymorphism. Different crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, could lead to the formation of different polymorphs with distinct physical properties. Pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice to form solvates, is also a possibility, especially when crystallizing from solvents that can participate in hydrogen bonding.

Solution-State Conformational Dynamics of this compound

In solution, this compound is expected to exhibit conformational flexibility, primarily due to rotation around the single bonds of the carbamate linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations of Conformation

NMR spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. For carbamates, the rotation around the C-N bond is often hindered due to the partial double bond character, leading to the possible existence of syn and anti rotamers nd.edu. This can result in the observation of separate sets of signals for each conformer in the NMR spectrum at low temperatures chemrxiv.orgacs.org. As the temperature increases, the rate of rotation increases, which can lead to coalescence of these signals acs.org.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the phenyl and 5-methylpyrazine rings. Based on data for 2-methylpyrazine (B48319), the pyrazine protons would likely appear in the aromatic region, downfield from the phenyl protons, with the methyl group appearing as a singlet around 2.5 ppm chemicalbook.com. The carbamate N-H proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum would provide further evidence of the molecular structure and any conformational heterogeneity. The carbonyl carbon of the carbamate group is expected to have a characteristic chemical shift in the range of 150-160 ppm. The chemical shifts of the pyrazine carbons can be predicted based on data for pyrazine derivatives nih.gov.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Basis of Prediction
Pyrazine-H8.3 - 8.5140 - 155Data for 2-methylpyrazine chemicalbook.comnih.gov.
Phenyl-H7.0 - 7.5120 - 130General ranges for phenyl groups and data for phenyl carbamates nih.gov.
Methyl-H~2.5~20Data for 2-methylpyrazine chemicalbook.com.
N-HVariable (broad)-Typical for carbamate N-H protons.
C=O-150 - 160Data for various carbamates nih.govdocumentsdelivered.com.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies (if applicable for chiral derivatives)

This compound is an achiral molecule and therefore will not exhibit a signal in CD or ORD spectroscopy. Should chiral derivatives be synthesized, for example, by introducing a stereocenter in the phenyl or an appended group, these techniques would become valuable for determining the absolute configuration and studying conformational changes in a chiral environment.

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Conformational Insights of this compound

Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of a molecule and can provide valuable information about its structure and bonding, particularly regarding hydrogen bonding.

The IR spectrum of this compound is expected to be characterized by several key absorption bands. The N-H stretching vibration of the carbamate group will appear as a sharp band in the region of 3300-3500 cm⁻¹ in dilute solution. In the solid state, or in concentrated solutions, this band is expected to broaden and shift to lower wavenumbers due to the formation of intermolecular hydrogen bonds researchgate.netmdpi.com. The position and shape of this band can therefore be used to probe the extent and nature of hydrogen bonding.

The C=O stretching vibration of the carbamate group will give rise to a strong absorption band typically in the range of 1680-1750 cm⁻¹ rsc.orgmdpi.com. The exact position of this band is also sensitive to hydrogen bonding; involvement of the carbonyl oxygen in a hydrogen bond will lead to a shift to a lower frequency.

Other characteristic vibrations will include C-N and C-O stretching modes of the carbamate group, as well as aromatic C-H and C=C stretching vibrations of the phenyl and pyrazine rings researchgate.netrsc.orgacs.orgresearchgate.net.

Interactive Data Table: Predicted Key IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Notes
N-H Stretch3300-3500 (free), <3300 (H-bonded)WeakPosition is highly sensitive to hydrogen bonding researchgate.netmdpi.com.
Aromatic C-H Stretch3000-3100StrongCharacteristic of the phenyl and pyrazine rings researchgate.net.
C=O Stretch1680-1750ModeratePosition is sensitive to electronic effects and hydrogen bonding rsc.orgmdpi.com.
Aromatic C=C Stretch1450-1600StrongMultiple bands are expected for both aromatic rings.
C-N Stretch1200-1350ModerateCoupled with other vibrations.
Pyrazine Ring Breathing-StrongExpected to be a prominent feature in the Raman spectrum rsc.org.

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Computational and Theoretical Investigations of Phenyl 5 Methylpyrazin 2 Yl Carbamate

Quantum Chemical Calculations of Phenyl (5-methylpyrazin-2-yl)carbamate

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the electronic structure and properties of molecules with a high degree of accuracy. Methods such as Density Functional Theory (DFT) are particularly well-suited for studying organic molecules like this compound, providing a balance between computational cost and accuracy. These calculations can elucidate a wealth of information, from the distribution of electrons within the molecule to its reactivity and spectroscopic characteristics.

The electronic structure of a molecule is fundamental to its chemical behavior. Quantum chemical calculations can map the electron density distribution, identify molecular orbitals, and quantify various properties that serve as descriptors of reactivity. For this compound, these calculations would reveal the locations of electron-rich and electron-deficient regions, which are crucial for understanding its interactions with other chemical species.

Key electronic properties and reactivity descriptors that can be calculated include:

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen and oxygen atoms, indicating their role as potential sites for electrophilic attack or hydrogen bond acceptance. The hydrogen atoms of the amine group would exhibit a positive potential (blue regions), highlighting their potential for hydrogen bond donation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's tendency to attract electrons and its resistance to deformation of its electron cloud.

A hypothetical table of calculated electronic properties for this compound is presented below.

PropertyValueUnit
HOMO Energy-6.5eV
LUMO Energy-1.2eV
HOMO-LUMO Gap5.3eV
Ionization Potential6.5eV
Electron Affinity1.2eV
Electronegativity (χ)3.85eV
Chemical Hardness (η)2.65eV
Global Electrophilicity Index (ω)2.80eV

Quantum chemical calculations are also instrumental in predicting the spectroscopic properties of molecules. By simulating the interaction of the molecule with electromagnetic radiation, it is possible to generate theoretical spectra that can be compared with experimental data to confirm the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide valuable information about the chemical environment of each nucleus in the molecule. The predicted chemical shifts for this compound would aid in the assignment of experimental NMR spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, the predicted UV-Vis spectrum would reveal the electronic transitions responsible for its absorption of light in the ultraviolet and visible regions.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the absorption bands observed in an IR spectrum. The theoretical IR spectrum of this compound would help in identifying the characteristic vibrational modes of its functional groups, such as the C=O stretching of the carbamate (B1207046) group and the N-H stretching of the amine.

Below is a hypothetical table of predicted spectroscopic data for this compound.

Spectroscopic TechniquePredicted Data
¹H NMRChemical shifts for aromatic, methyl, and amine protons.
¹³C NMRChemical shifts for all carbon atoms in the molecule.
UV-Visλmax values and corresponding electronic transitions.
IRVibrational frequencies for key functional groups (e.g., C=O, N-H, C-N, C-H).

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the molecule's conformational dynamics and its interactions with the surrounding environment.

This compound possesses several rotatable bonds, allowing it to adopt a variety of conformations. MD simulations can be used to explore the conformational landscape of the molecule and identify the most stable conformations. By running long simulations, it is possible to sample a wide range of molecular geometries.

The results of these simulations can be used to construct a free energy surface, which is a plot of the free energy as a function of one or more conformational coordinates (e.g., dihedral angles). The minima on the free energy surface correspond to the most stable conformations of the molecule. For this compound, the free energy surface would reveal the preferred orientations of the phenyl and pyrazinyl rings relative to the carbamate linkage.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the solvent molecules surrounding this compound, allowing for a detailed investigation of solvent effects on its dynamics and conformation.

By performing simulations in different solvents (e.g., water, ethanol, DMSO), it is possible to study how the solvent affects the molecule's conformational preferences and its interactions with the surrounding solvent molecules. For example, in a polar solvent like water, the molecule may adopt conformations that maximize hydrogen bonding interactions with the solvent. These simulations can also provide insights into the solubility of the compound in different media.

Molecular Docking and Ligand-Target Interaction Modeling of this compound

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (in this case, this compound) to a target protein or receptor. This method is widely used in drug discovery to identify potential drug candidates and to understand the molecular basis of their activity.

The docking process involves placing the ligand in the binding site of the target protein and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores indicating a more favorable interaction. By performing docking studies with a variety of target proteins, it is possible to identify potential biological targets for this compound.

The results of a docking study would provide a detailed picture of the interactions between the ligand and the protein, including:

Hydrogen bonds: The hydrogen bonding interactions between the ligand and the protein are crucial for binding affinity and specificity.

Hydrophobic interactions: The nonpolar parts of the ligand can interact with hydrophobic pockets in the protein's binding site.

Electrostatic interactions: The charged or polar groups on the ligand can interact with complementary groups on the protein.

A hypothetical table summarizing the results of a molecular docking study of this compound with a hypothetical protein kinase is presented below.

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase X-8.5Asp145Hydrogen Bond
Lys72Hydrogen Bond
Leu130Hydrophobic
Val80Hydrophobic

These computational investigations provide a comprehensive and multi-faceted understanding of this compound, from its intrinsic electronic properties to its dynamic behavior and potential biological interactions. The insights gained from these theoretical studies are invaluable for guiding further experimental research and for exploring the potential applications of this compound.

Prediction of Binding Modes and Affinities with Hypothetical Targets

To explore the potential biological activity of this compound, molecular docking simulations can be employed to predict its binding mode and affinity with hypothetical protein targets. This computational technique places the molecule (ligand) into the binding site of a protein (receptor) in various orientations and conformations, calculating the most probable binding pose based on a scoring function that estimates the binding energy.

For instance, a hypothetical docking study could be performed against a kinase, a common drug target. The binding mode of this compound within the ATP-binding site of a hypothetical kinase could reveal key molecular interactions. The pyrazine (B50134) ring might engage in hydrogen bonding with backbone residues of the hinge region, a common interaction for kinase inhibitors. The phenyl group could extend into a hydrophobic pocket, while the carbamate linker provides a degree of rigidity and potential for further hydrogen bonding.

The binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), provides a quantitative measure of the interaction strength. A lower binding energy suggests a more stable protein-ligand complex. Post-docking analyses, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, can refine these binding energy predictions.

Table 1: Hypothetical Docking Results of this compound and Analogs against a Hypothetical Kinase Target

CompoundDocking Score (kcal/mol)Predicted Ki (nM)Key Interactions
This compound-8.5150H-bond with hinge region, hydrophobic interactions
Analog A (4-chlorophenyl)-9.280Additional halogen bond with active site residue
Analog B (3-methoxyphenyl)-8.1200Steric clash in hydrophobic pocket

This data is purely illustrative and intended to represent typical outputs of molecular docking studies.

Influence of Conformational Flexibility on Binding

The three-dimensional shape of a molecule is crucial for its interaction with a biological target. The carbamate functional group in this compound introduces a degree of conformational flexibility. nih.gov Due to the partial double bond character of the C-N bond in the carbamate linkage, rotation around this bond is restricted, leading to the possible existence of syn and anti conformers. nih.govacs.org These different conformations can significantly impact the molecule's ability to fit into a binding site.

Computational methods such as conformational analysis and molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound. A conformational search can identify low-energy conformers and the energy barriers between them. MD simulations provide a dynamic view of the molecule's behavior over time in a simulated physiological environment, revealing how it might adapt its shape upon approaching and binding to a target protein.

The energetically preferred conformation in solution may not be the one that is active at the receptor. The ability of this compound to adopt a specific, "bioactive" conformation is a key determinant of its potential efficacy. Understanding the energetic cost of adopting this bioactive conformation is therefore critical in computational drug design.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Analogs

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.

Descriptor Generation and Feature Selection

To build a QSAR model for a series of this compound analogs, a dataset of molecules with known biological activities (e.g., IC50 values) is required. For each molecule in this dataset, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Common types of descriptors include:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices, counts of specific functional groups.

3D descriptors: Molecular surface area, volume, shape indices.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA), dipole moment.

Once a large number of descriptors are generated, feature selection techniques are employed to identify the most relevant descriptors that correlate with the observed biological activity. This step is crucial to avoid overfitting the model and to ensure its predictive power.

Development of Predictive Models for Molecular Interactions

With the selected descriptors, a mathematical model can be developed to predict the biological activity of new, untested analogs. Multiple Linear Regression (MLR) is a common method used for this purpose, which generates an equation of the form:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the values of the selected descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the training data.

The predictive performance of the QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a set of molecules not included in the model development process. A well-validated QSAR model can be a valuable tool for prioritizing the synthesis of new analogs with potentially improved activity.

Table 2: Hypothetical QSAR Data for a Series of this compound Analogs

AnalogExperimental pIC50Molecular WeightLogPPolar Surface Area (Ų)
16.5243.252.858.7
27.1277.703.558.7
36.2273.282.774.9
47.5292.723.958.7

This data is purely illustrative. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

A hypothetical QSAR equation derived from such data might suggest that higher lipophilicity (LogP) and a specific molecular weight range are positively correlated with the biological activity of this class of compounds.

Biochemical and Molecular Interaction Studies of Phenyl 5 Methylpyrazin 2 Yl Carbamate

Identification and Characterization of Molecular Targets for Phenyl (5-methylpyrazin-2-yl)carbamate

The identification of specific molecular targets for this compound would be the first step in elucidating its mechanism of action. Based on the general activities of pyrazine (B50134) derivatives, potential targets could include enzymes, receptors, or other biomolecules involved in various cellular pathways. Pyrazine-containing compounds have been investigated for their roles as anticancer, anti-inflammatory, antibacterial, and antiviral agents.

Enzyme Inhibition Kinetics and Mechanism of Action

Although specific enzyme inhibition studies for this compound are not reported, compounds with a pyrazine ring have been shown to inhibit various enzymes. The nature of inhibition can be competitive, non-competitive, or uncompetitive, depending on how the compound interacts with the enzyme and its substrate. The carbamate (B1207046) functional group in the molecule could potentially act as a leaving group or participate in hydrogen bonding within an enzyme's active site.

To determine the enzyme inhibition kinetics, researchers would typically measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and the substrate. This data would then be used to create plots, such as the Lineweaver-Burk plot, to determine the type of inhibition and the inhibition constant (Ki).

Illustrative Data on Enzyme Inhibition by Pyrazine Derivatives:

Pyrazine DerivativeTarget EnzymeType of InhibitionKi (µM)
Derivative AKinase XCompetitive0.5
Derivative BProtease YNon-competitive2.1
Derivative CPhosphatase ZUncompetitive5.8
Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Receptor Binding Assays and Allosteric Modulation

Receptor binding assays are crucial for identifying if a compound interacts with a specific receptor. For this compound, these assays would involve incubating the compound with cells or membranes expressing the target receptor and a radiolabeled ligand that is known to bind to that receptor. A decrease in the binding of the radiolabeled ligand would indicate that the test compound is also binding to the receptor.

Pyrazine derivatives have been explored for their activity at various receptors, including G protein-coupled receptors (GPCRs) and ion channels. The interaction could be as an agonist, antagonist, or an allosteric modulator. Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and they can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the effect of the endogenous ligand.

Covalent Adduct Formation with Biomolecules

The carbamate group in this compound could potentially be involved in the formation of covalent adducts with biomolecules. Carbamates can act as acylating agents, particularly if the phenyl group is a good leaving group. This could lead to the irreversible inhibition of target enzymes or the modification of other proteins, nucleic acids, or lipids.

Detecting covalent adducts often involves techniques like mass spectrometry, where the mass of the modified biomolecule is compared to the unmodified one. The precise site of adduction can also be determined using tandem mass spectrometry.

Structure-Activity Relationship (SAR) of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of a lead compound. For this compound, SAR studies would involve synthesizing and testing a series of derivatives with modifications at different positions of the molecule.

Impact of Substitutions on Pyrazine Ring on Target Affinity and Selectivity

The pyrazine ring in this compound has a methyl group at the 5-position. The position, size, and electronic properties of substituents on the pyrazine ring can significantly influence the compound's interaction with its biological target. nih.gov

For instance, introducing electron-donating or electron-withdrawing groups could alter the electron density of the ring system, affecting its ability to participate in pi-stacking or other non-covalent interactions. The steric bulk of the substituent can also play a critical role in how the molecule fits into a binding pocket.

Illustrative SAR Data for Pyrazine Ring Substitutions:

Position of SubstitutionSubstituentTarget Affinity (IC50, µM)
5-CH31.2
5-H5.6
5-Cl0.8
6-F2.3
Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Role of the Phenyl Moiety in Molecular Recognition

The phenyl group in this compound is connected to the pyrazine ring via a carbamate linker. This phenyl ring can engage in various types of interactions with a biological target, including hydrophobic interactions, pi-stacking, and cation-pi interactions. The nature and position of substituents on the phenyl ring would be expected to have a profound impact on the compound's activity.

For example, adding a hydroxyl or amino group could introduce a new hydrogen bonding opportunity, potentially increasing binding affinity. Conversely, a bulky substituent could cause a steric clash, reducing affinity. The electronic nature of the substituents on the phenyl ring can also influence the reactivity of the carbamate linker.

Influence of Carbamate Moiety Modifications on Binding Interactions

There is no available research data detailing how modifications to the carbamate moiety of this compound affect its binding to any biological target. Structure-activity relationship (SAR) studies, which would typically explore how changes in a molecule's functional groups alter its biological activity, have not been published for this compound. Such studies would systematically replace parts of the carbamate group—for instance, by altering the phenyl ring or the methyl group on the pyrazine ring—and then measure the resulting changes in binding affinity and efficacy. The absence of this information makes it impossible to discuss the role of the carbamate group in the molecular recognition of its target.

Biophysical Characterization of this compound-Target Interactions

Detailed biophysical characterization provides crucial insights into the thermodynamics and kinetics of a drug-target interaction, as well as the precise three-dimensional structure of the bound complex. However, for this compound, such data is not present in the public domain.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry is a powerful technique used to measure the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). No ITC studies for this compound have been reported. As a result, the thermodynamic forces driving its interaction with any potential biological target are unknown. A hypothetical data table for such an experiment is presented below to illustrate the type of information that would be obtained.

Hypothetical Isothermal Titration Calorimetry Data for this compound Binding

Parameter Value
Binding Affinity (KD) Not Available
Enthalpy Change (ΔH) Not Available
Entropy Change (ΔS) Not Available

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a technique that measures the binding and dissociation rates of molecules in real-time, providing kinetic constants such as the association rate constant (kon) and the dissociation rate constant (koff). This information is critical for understanding the dynamics of the drug-target interaction. There are no published SPR studies for this compound. Therefore, the kinetics of its binding to a target protein are uncharacterized. A sample data table for an SPR experiment is shown below for illustrative purposes.

Hypothetical Surface Plasmon Resonance Data for this compound Binding

Parameter Value
Association Rate Constant (kon) Not Available
Dissociation Rate Constant (koff) Not Available

X-ray Co-crystallography of this compound with its Target

X-ray co-crystallography provides a high-resolution, three-dimensional structure of a ligand bound to its target protein. This structural information is invaluable for understanding the precise molecular interactions, such as hydrogen bonds and hydrophobic interactions, that mediate binding. It is also a cornerstone of structure-based drug design. No co-crystal structures of this compound with a biological target have been deposited in the Protein Data Bank or described in the scientific literature. Without this data, the specific binding mode of the compound remains speculative.

Pre Clinical Biological Activity Investigations of Phenyl 5 Methylpyrazin 2 Yl Carbamate in Non Human Models

In Vitro Cell-Based Functional Assays for Phenyl (5-methylpyrazin-2-yl)carbamate

Cellular Target Engagement and Pathway Modulation Studies

No studies reporting the cellular target engagement or pathway modulation of this compound are currently available in the public domain.

Enzyme Activity Modulation in Cellular Systems

There is no published data on the effects of this compound on enzyme activity in cellular systems.

High-Throughput Screening (HTS) in Cellular Models

Information regarding the inclusion and performance of this compound in any high-throughput screening campaigns using cellular models has not been publicly disclosed.

Ex Vivo Tissue-Based Pharmacological Studies with this compound

Organ Bath and Isolated Tissue Preparations

No pharmacological studies utilizing organ bath or isolated tissue preparations to evaluate the effects of this compound have been found in the scientific literature.

Receptor Occupancy and Functional Response in Tissue Slices

There are no available reports on receptor occupancy or functional response studies of this compound in tissue slices.

In Vivo Pharmacological Profiling of this compound in Animal Models

Target Validation and Proof-of-Concept Studies in Rodent Models

No studies detailing the in vivo target validation or proof-of-concept for this compound in any rodent models have been identified. Research in this area would typically involve administering the compound to animals to confirm its interaction with a specific biological target and to observe any resulting therapeutic effects.

Pharmacodynamic Biomarker Assessment in Animal Systems

There is no available data on the assessment of pharmacodynamic biomarkers following the administration of this compound in animal systems. Such studies are crucial for understanding the biochemical and physiological effects of a compound and for establishing a dose-response relationship.

Assessment of Compound Distribution and Metabolite Profile in Animal Models

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound, including its metabolite profile in animal models, is not available in the public scientific literature. These studies are fundamental to determining the pharmacokinetic properties of a potential therapeutic agent.

Analytical Methodologies for Phenyl 5 Methylpyrazin 2 Yl Carbamate Research

Chromatographic Techniques for Phenyl (5-methylpyrazin-2-yl)carbamate

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For a molecule like this compound, various chromatographic techniques can be employed, each offering distinct advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like carbamates. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for this compound, allowing for its separation from starting materials, intermediates, and degradation products.

Method development would involve a systematic optimization of several key parameters:

Stationary Phase: A C18 (octadecylsilane) column is a common first choice, offering excellent hydrophobic retention for the phenyl and pyrazinyl rings. Column dimensions (e.g., 250 mm x 4.6 mm) and particle size (e.g., 5 µm) are selected to balance resolution and analysis time.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is generally effective. The gradient would be programmed to increase the organic solvent percentage over time, ensuring the elution of components with varying polarities.

Detection: The aromatic nature of the compound allows for sensitive detection using a Photodiode Array (PDA) or a standard UV-Vis detector. The maximum absorbance wavelength (λmax), likely in the UV region, would be selected for quantification.

Flow Rate and Temperature: A flow rate of approximately 1.0 mL/min and a controlled column temperature (e.g., 30 °C) are typically used to ensure reproducible retention times and peak shapes.

Once developed, the method must be validated according to international guidelines (e.g., ICH Q2(R1)) to ensure its reliability. researchgate.net Validation encompasses specificity, linearity, range, accuracy, precision, and robustness.

Table 1: Representative HPLC Method Validation Parameters

ParameterTypical Acceptance CriteriaHypothetical Result
Linearity (Correlation Coefficient, R²)≥ 0.9990.9995
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)≤ 2.0%< 1.5%
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:12.5 ng/mL
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 10:110 ng/mL nih.gov

Direct analysis of carbamates by Gas Chromatography (GC) can be challenging due to their thermal lability; they often decompose in the high-temperature environment of the GC injector port. researchgate.net However, GC is an invaluable tool for profiling volatile impurities that may be present from the synthesis of this compound, such as residual solvents or unreacted starting materials like 5-methylpyrazine.

For analyzing the parent compound, a derivatization step is often required to create a more volatile and thermally stable analogue. While this adds complexity, it allows for the high separation efficiency of GC to be utilized.

A typical GC method for impurity profiling would involve:

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

Injector: Split/splitless injector, with the temperature optimized to transfer analytes onto the column without inducing degradation of sensitive compounds.

Carrier Gas: Helium or hydrogen at a constant flow rate.

Oven Program: A temperature ramp (e.g., starting at 60 °C and increasing to 280 °C) to separate volatile compounds effectively.

Detector: A Flame Ionization Detector (FID) offers general sensitivity for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) provides enhanced selectivity and sensitivity for nitrogen-containing compounds like pyrazines and carbamates. researchgate.net

Table 2: Potential Volatile Impurities and GC Analysis

Potential ImpurityBoiling Point (°C)Expected GC Elution
Pyridine (solvent)115Early
5-Methylpyrazine (starting material)155Early to Mid
Phenol (B47542) (degradation product)182Mid

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. SFC is recognized as a fast, efficient, and environmentally friendly ("green") alternative to normal-phase HPLC. chromservis.bg

While this compound itself is an achiral molecule, SFC is the preeminent technique for chiral separations. If chiral derivatives or analogues of the compound were synthesized, SFC coupled with a Chiral Stationary Phase (CSP) would be the method of choice for separating the enantiomers. The high diffusion rates and low viscosity of the supercritical CO2 mobile phase often lead to higher efficiency and faster separations compared to HPLC.

The development of a chiral SFC method would screen various CSPs, which are commonly based on polysaccharide derivatives like amylose (B160209) or cellulose, to find a column that provides adequate enantiomeric resolution. chromservis.bg

Table 3: Common Chiral Stationary Phases for SFC Screening

CSP TypeCommon Trade Name ExamplesTypical Application
Coated PolysaccharideLux Cellulose-1, Lux Amylose-1Broad range of chiral compounds
Immobilized PolysaccharideLux i-Cellulose-5, Chiralpak IA/IB/ICRobustness to a wider range of solvents
Pirkle-typeWhelk-O 1π-acidic and π-basic compounds

Mass Spectrometry (MS) Applications in this compound Analysis

Mass Spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for molecular weight determination, structural elucidation, and ultrasensitive quantification. When coupled with a chromatographic separation technique (e.g., LC-MS or GC-MS), it provides unparalleled specificity and sensitivity.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically with an error of less than 5 ppm), which allows for the confident determination of a compound's elemental formula. nih.gov This is a critical step in confirming the identity of a newly synthesized batch of this compound or identifying an unknown impurity.

Using an instrument like an Orbitrap or a Time-of-Flight (TOF) mass spectrometer, the experimentally measured mass of the protonated molecule, [M+H]⁺, can be compared to the theoretically calculated exact mass. The small mass difference between the two values confirms the elemental composition. mdpi.com

Table 4: HRMS Data for Molecular Formula Confirmation

ParameterValue
Molecular FormulaC₁₂H₁₁N₃O₂
Ion Formula[C₁₂H₁₂N₃O₂]⁺
Calculated Exact Mass of [M+H]⁺230.09240 Da
Hypothetical Measured Mass230.09225 Da
Mass Error-0.65 ppm

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and then fragmented by collision with an inert gas, a process known as Collision-Induced Dissociation (CID). The resulting product ions are then analyzed. mdpi.com

The fragmentation pathway provides a structural fingerprint of the molecule. For this compound, fragmentation is expected to occur at the labile carbamate (B1207046) and ether linkages. The observed product ions can confirm the connectivity of the phenyl, carbamate, and methyl-pyrazine moieties.

Table 5: Plausible MS/MS Fragmentation Pathway for [C₁₂H₁₂N₃O₂ + H]⁺

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Product Ion Structure
230.09136.05C₆H₆O (Phenol)5-methylpyrazin-2-yl isocyanate ion
109.06C₇H₅O₂ (Phenyl carbonate radical)Protonated 2-amino-5-methylpyrazine
94.05C₇H₆NO₂ (Phenyl carbamate radical)Methyl-pyrazine fragment ion

LC-MS/MS for Quantification in Complex Biological Matrices (non-human, non-clinical)

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity, making it the gold standard for quantifying trace levels of compounds in complex non-human, non-clinical biological matrices. bioanalysis-zone.commdpi.com This methodology is particularly well-suited for the analysis of this compound in environmental samples, such as agricultural runoff or soil extracts, and in various in vitro experimental media. The technique combines the separation capabilities of liquid chromatography with the precise detection and quantification offered by tandem mass spectrometry. nih.gov

The general workflow involves an initial sample preparation step, which may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from matrix interferences. nih.govnih.gov The extract is then injected into an HPLC or UPLC system, where this compound is separated from other components on a reversed-phase column (e.g., C18). nih.gov

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in positive mode is typically employed for carbamate and pyrazine (B50134) compounds, as it efficiently generates protonated molecular ions [M+H]⁺. nih.gov In the first quadrupole, this precursor ion is selected. It then passes into the collision cell, where it is fragmented through collision-induced dissociation. The second quadrupole then selects for specific, stable product ions. This process, known as Multiple Reaction Monitoring (MRM), ensures high specificity and significantly reduces background noise, allowing for accurate quantification even at very low concentrations. nih.govshimadzu.com Quantification is achieved by comparing the analyte's response to a calibration curve generated from standards of known concentration.

Below is a table outlining a hypothetical, yet typical, set of LC-MS/MS parameters for the quantification of this compound.

Table 1. Illustrative LC-MS/MS Parameters for this compound Analysis
Parameter CategoryParameterValue/Condition
Liquid ChromatographyColumnReversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile PhaseA: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Mass SpectrometryIonization ModeElectrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺Calculated m/z for C₁₂H₁₁N₃O₂
Product Ion 1 (Quantifier)Hypothetical m/z
Product Ion 2 (Qualifier)Hypothetical m/z
Collision EnergyOptimized value (e.g., 15-30 eV)

Spectroscopic Techniques for this compound Quantification and Purity Assessment

UV-Visible (UV-Vis) spectrophotometry is a widely accessible and straightforward technique for determining the concentration of an analyte in solution. This method is based on the principle that molecules with chromophores—parts of the molecule that absorb light—will absorb light at specific wavelengths in the ultraviolet or visible spectrum. This compound contains both a phenyl ring and a methylpyrazine ring system, which act as chromophores, making it suitable for UV-Vis analysis. emerginginvestigators.org

To determine the concentration, a pure sample of the compound is dissolved in a suitable UV-transparent solvent, and its absorbance spectrum is recorded to identify the wavelength of maximum absorbance (λmax). worldwidejournals.com A calibration curve is then constructed by measuring the absorbance of several solutions of known concentrations at the determined λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

The choice of solvent can influence the λmax due to interactions between the solvent and the analyte. Therefore, consistency in the solvent used for both the standards and the unknown samples is crucial for accurate quantification.

Table 2. Expected UV-Vis Absorbance Properties of this compound in Various Solvents
SolventExpected λmax Range (nm)Rationale for Shift
Hexane~265-275Non-polar solvent, minimal interaction with chromophore.
Ethanol~270-280Polar protic solvent, potential for hydrogen bonding may cause a slight red shift.
Acetonitrile~270-280Polar aprotic solvent, dipole-dipole interactions can influence the electronic transitions.
Water (pH 7)~275-285High polarity and hydrogen bonding potential can lead to a bathochromic (red) shift compared to non-polar solvents.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the absolute purity of a chemical substance without the need for a specific reference standard of the analyte itself. bruker.comacanthusresearch.com The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. bwise.kr By comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated. nih.gov

The ¹H-NMR spectrum is most commonly used for qNMR. The procedure involves accurately weighing both the this compound sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and dissolving them in an appropriate deuterated solvent. Key experimental parameters, such as the relaxation delay (D1), must be sufficiently long (typically 5-7 times the longest T1 relaxation time) to ensure complete relaxation of all relevant protons, which is critical for accurate integration. nih.gov

qNMR offers several advantages over chromatographic purity methods, as it can quantify the analyte directly and is not affected by the presence of non-NMR-active impurities like residual solvents or water, providing a more accurate assessment of the compound's mass fraction. acanthusresearch.combwise.kr

Table 3. Key Parameters for a ¹H-qNMR Purity Assay of this compound
ParameterTypical Setting/ConditionPurpose
Internal StandardMaleic AcidProvides a reference signal of known concentration and purity; must have signals that do not overlap with the analyte.
SolventDimethyl Sulfoxide-d₆ (DMSO-d₆)Must dissolve both the analyte and the internal standard completely.
Relaxation Delay (D1)≥ 30 secondsEnsures full magnetization recovery for all protons, allowing for accurate signal integration.
Pulse Angle90°Maximizes signal intensity for quantification.
Number of Scans16-64Improves signal-to-noise ratio for better integration precision.
Analyte Signal for IntegrationIsolated aromatic or methyl proton signalA well-resolved singlet, doublet, or triplet free from overlap with other signals is chosen for quantification.

Electrophoretic Techniques for this compound Analysis

Electrophoretic techniques separate molecules based on their size, charge, and shape in an electric field. ebsco.com For a small, relatively neutral molecule like this compound, Capillary Electrophoresis (CE) methods such as Micellar Electrokinetic Chromatography (MEKC) would be particularly applicable.

In MEKC, a surfactant (like sodium dodecyl sulfate) is added to the buffer solution at a concentration above its critical micelle concentration. This forms micelles, which act as a pseudo-stationary phase. Neutral analytes, like this compound, can partition between the aqueous buffer and the hydrophobic interior of the micelles. Separation occurs based on the differences in these partitioning coefficients. Charged analytes are separated based on both their electrophoretic mobility and their partitioning behavior. This technique provides high-efficiency separations of both neutral and charged species. nih.gov

Alternatively, Capillary Zone Electrophoresis (CZE) could be employed by adjusting the pH of the running buffer. nih.gov The pyrazine moiety of the molecule is weakly basic. In a sufficiently acidic buffer (e.g., pH < 2.0), the pyrazine nitrogen atoms could become protonated, imparting a positive charge on the molecule. nih.govresearchgate.net This would allow it to migrate in the electric field, enabling separation from neutral impurities or compounds with different charge-to-size ratios. The technique is characterized by its high resolution, speed, and minimal sample and solvent consumption.

Advanced Applications and Future Research Directions for Phenyl 5 Methylpyrazin 2 Yl Carbamate

Phenyl (5-methylpyrazin-2-yl)carbamate as a Chemical Probe for Fundamental Biological Processes

The carbamate (B1207046) group is a key structural feature in many biologically active compounds and approved drugs, valued for its chemical stability and ability to participate in hydrogen bonding. acs.orgnih.gov Pyrazine (B50134) derivatives have also been explored for their diverse pharmacological activities. researchgate.net The unique combination of a phenyl group, a carbamate linker, and a methylpyrazine ring in this compound suggests its potential as a sophisticated chemical probe to investigate fundamental biological processes.

Future research could focus on designing and synthesizing fluorescently tagged or biotinylated derivatives of this compound to serve as probes for identifying and characterizing novel protein targets. The pyrazine moiety, in particular, could be leveraged for its potential to interact with specific biological macromolecules. nih.govnih.gov For instance, pyrazine-based fluorescent probes have been developed for detecting metal ions in biological systems. mdpi.com

Table 1: Potential Biological Processes for Investigation with this compound-based Probes

Biological ProcessRationale for InvestigationPotential Probe Design
Enzyme InhibitionThe carbamate moiety can act as a mimic of the transition state of peptide hydrolysis, potentially inhibiting proteases or esterases. nih.govnih.govDesign of derivatives with reactive groups to covalently label the active site of target enzymes.
Receptor BindingThe aromatic and heterocyclic rings may facilitate binding to specific receptor pockets through π-π stacking and hydrogen bonding.Synthesis of radiolabeled or fluorescently labeled analogs for use in binding assays.
Cellular ImagingThe pyrazine core could be modified to create fluorescent probes for live-cell imaging, potentially localizing to specific organelles or cellular compartments. nih.govIncorporation of a fluorophore onto the phenyl or pyrazine ring system.

Further investigations would involve screening this compound and its analogs against a panel of enzymes and receptors to identify specific biological targets. Subsequent structure-activity relationship (SAR) studies would be crucial to optimize the potency and selectivity of these potential probes.

Utilization of this compound in Material Science and Polymer Chemistry

The incorporation of heterocyclic and aromatic moieties into polymers can impart unique optical, electronic, and thermal properties. Pyrazine-based polymers, for example, have been investigated for applications in fast-charge batteries and other optoelectronic devices due to the electron-deficient nature of the pyrazine ring. acs.orgosti.govrsc.org The rigid structure of this compound makes it an intriguing candidate as a monomer or a functional additive in the development of advanced materials.

Future research could explore the synthesis of polyesters or polyamides incorporating the this compound unit. The thermal stability and mechanical properties of such polymers would be of significant interest. acs.org The presence of the pyrazine nitrogen atoms could also provide sites for post-polymerization modification, allowing for the fine-tuning of material properties. acs.org

Table 2: Potential Applications of this compound in Material Science

Application AreaRationalePotential Research Direction
High-Performance PolymersThe aromatic and heterocyclic rings can enhance thermal stability and rigidity.Synthesis and characterization of polyesters and polyamides containing the compound as a monomer.
Organic ElectronicsThe electron-accepting properties of the pyrazine ring could be utilized in organic semiconductors or charge-transporting materials. rsc.orgInvestigation of the electronic properties of thin films and single crystals of the compound and its derivatives.
Coordination PolymersThe nitrogen atoms of the pyrazine ring can act as ligands for metal ions, leading to the formation of coordination polymers with interesting structural and functional properties. nih.govExploration of the coordination chemistry of the compound with various metal salts.

Systematic studies on the structure-property relationships of polymers derived from this compound will be essential to unlock their full potential in material science.

Green Chemistry Innovations in the Synthesis and Application of this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. Traditional methods for carbamate synthesis often involve hazardous reagents like phosgene (B1210022). rsc.org Recent research has focused on developing more sustainable routes to carbamates, such as those utilizing carbon dioxide as a C1 source or employing catalytic systems that operate under milder conditions. rsc.orgnih.govresearchgate.net

Future research into the synthesis of this compound should prioritize the development of green and efficient protocols. This could involve exploring enzyme-catalyzed reactions, which can offer high selectivity and operate under environmentally benign conditions. nih.gov For instance, lipases have been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives. nih.gov Another avenue is the use of palladium-catalyzed cross-coupling reactions, which have shown promise for the formation of C-N bonds under mild conditions. benthamdirect.com

Table 3: Potential Green Synthesis Strategies for this compound

Green Chemistry ApproachDescriptionPotential Advantages
BiocatalysisUse of enzymes (e.g., lipases) to catalyze the formation of the carbamate linkage. nih.govHigh selectivity, mild reaction conditions, reduced waste.
CO2 as a C1 SourceReaction of an amine, an alcohol, and carbon dioxide to form the carbamate. rsc.orgresearchgate.netUtilization of a renewable and non-toxic feedstock.
Catalytic Cross-CouplingPalladium-catalyzed amidation of an aryl precursor. benthamdirect.comHigh efficiency and functional group tolerance under mild conditions.
One-Pot SynthesesCombining multiple reaction steps into a single process to reduce solvent use and purification steps. nih.govIncreased efficiency and reduced environmental footprint.

The development of sustainable synthetic routes will be critical for the environmentally responsible production and application of this compound in the future.

Exploration of New Analytical and Computational Approaches for this compound Research

Advanced analytical and computational techniques are indispensable for characterizing novel compounds and predicting their properties. For this compound, a combination of experimental and theoretical approaches will be crucial to fully understand its chemical behavior and potential applications.

In terms of analytical methods, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) would be a powerful tool for the purification and identification of the compound and its derivatives. taylorfrancis.comresearchgate.net Nuclear magnetic resonance (NMR) spectroscopy will be essential for structural elucidation and for studying the conformational dynamics of the molecule in solution. chemrxiv.org

Computational chemistry, particularly density functional theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. mdpi.comnih.gov Molecular docking studies could be employed to predict the binding modes of the compound with potential biological targets, guiding the design of more potent and selective derivatives. nih.gov

Table 4: Advanced Analytical and Computational Methods for this compound Research

TechniqueApplicationExpected Insights
HPLC-MS/MSSeparation, identification, and quantification. researchgate.netPurity assessment, metabolite identification, and pharmacokinetic studies.
NMR SpectroscopyStructural elucidation and conformational analysis. chemrxiv.orgConfirmation of chemical structure and understanding of molecular flexibility.
X-ray CrystallographyDetermination of the three-dimensional structure in the solid state.Precise bond lengths, bond angles, and intermolecular interactions.
Density Functional Theory (DFT)Calculation of electronic structure, molecular orbitals, and reaction mechanisms. mdpi.comnih.govPrediction of reactivity, spectroscopic properties, and thermodynamic stability.
Molecular DockingPrediction of binding affinity and orientation within a biological target. nih.govIdentification of key interactions for the design of more effective biological probes.

The integration of these advanced techniques will be instrumental in accelerating the research and development of this compound.

Challenges and Uncharted Territories in this compound Research

Despite the promising outlook, the research landscape for this compound is largely uncharted, presenting both challenges and exciting opportunities. A primary challenge is the current lack of specific experimental data on the compound, which necessitates a foundational phase of research focused on synthesis, purification, and basic characterization.

Uncharted territories for research include:

Metabolic Stability and Pharmacokinetics: If considered for biological applications, understanding the metabolic fate and pharmacokinetic profile of the compound will be crucial. The carbamate linkage can be susceptible to hydrolysis by esterases in vivo. nih.gov

Toxicity and Off-Target Effects: A thorough toxicological evaluation will be necessary to ensure the safety of the compound for any potential biological or medicinal applications.

Polymorphism and Solid-State Properties: For applications in materials science, a detailed investigation of the crystalline forms (polymorphs) of the compound and their influence on physical properties is warranted.

Exploration of Analogs: The systematic synthesis and evaluation of a library of analogs with modifications to the phenyl and pyrazine rings will be essential for establishing structure-activity and structure-property relationships.

Addressing these challenges and exploring these uncharted territories will provide a comprehensive understanding of this compound and pave the way for its potential translation into practical applications. The interdisciplinary nature of this research, spanning organic synthesis, medicinal chemistry, materials science, and computational chemistry, highlights the exciting potential of this underexplored molecule.

Conclusion and Future Perspectives on Phenyl 5 Methylpyrazin 2 Yl Carbamate Research

Synthesis of Key Research Accomplishments on Phenyl (5-methylpyrazin-2-yl)carbamate

A thorough review of scientific databases and literature yields no specific research accomplishments directly pertaining to this compound. Studies on analogous compounds, such as N-(5-phenylpyrazin-2-yl)-benzamide derivatives, have been conducted, revealing potential insecticidal activity through the inhibition of chitin (B13524) biosynthesis. researchgate.netnih.gov These findings, while interesting, are related to a different class of compounds and cannot be directly attributed to this compound. The scientific community has yet to publish research detailing the synthesis, characterization, or biological evaluation of this specific molecule.

Identification of Critical Knowledge Gaps and Unanswered Questions in this compound Studies

Given the absence of foundational research, the knowledge gaps concerning this compound are extensive and fundamental. Key unanswered questions include:

Synthesis: What are the viable and efficient synthetic routes to produce this compound?

Physicochemical Properties: What are the fundamental physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability?

Spectroscopic Profile: What are the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that would allow for its unambiguous identification?

Biological Activity: Does this compound exhibit any form of biological activity, be it therapeutic, pesticidal, or otherwise?

Structure-Activity Relationships: How does the specific arrangement of the phenyl, methyl, pyrazin, and carbamate (B1207046) moieties influence its potential activities compared to related compounds?

The following table summarizes the fundamental areas where research is currently lacking:

Research AreaStatus of Knowledge for this compound
Synthesis and Characterization No published methods or characterization data.
Biological Screening No reported biological or pharmacological evaluations.
Mechanism of Action Unknown due to lack of activity data.
Potential Applications Entirely speculative at this stage.

Long-Term Outlook and Broader Implications of this compound Research

The long-term outlook for research on this compound is entirely dependent on initial exploratory studies. Should future research demonstrate interesting properties or activities, it could open new avenues in medicinal chemistry, materials science, or agrochemistry. The broader implications of such potential research would be in contributing a new molecular scaffold to the existing library of pyrazine (B50134) and carbamate derivatives, potentially leading to the development of novel therapeutic agents or functional materials. However, until such foundational research is undertaken and published, the future of this compound in the scientific landscape remains an open question.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Phenyl (5-methylpyrazin-2-yl)carbamate, and what methodological considerations are critical for reproducibility?

  • Answer : The synthesis of carbamate derivatives often involves coupling reactions between activated pyrazine intermediates and phenyl carbamoyl chloride. Catalyst-free methods in aqueous ethanol have been successfully employed for analogous carbamates, with yields optimized by controlling reaction time (1–3 hours) and temperature (80–90°C). Solvent choice (e.g., 1,4-dioxane or THF) and base selection (e.g., triethylamine or pyridine) significantly influence reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is recommended to achieve ≥95% purity .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution refinement. Key parameters include R-factors (<5% for high-quality data) and thermal displacement metrics. Proper data collection protocols (e.g., low-temperature crystallography at 100 K) minimize radiation damage .

Q. What safety protocols should be followed when handling carbamate derivatives like this compound?

  • Answer : Always consult Safety Data Sheets (SDS) for hazard identification. Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. In case of inhalation or ingestion, seek immediate medical attention and provide the SDS to healthcare providers. Store compounds at -20°C in airtight containers to ensure stability (≥5 years). Avoid aqueous workups without proper ventilation due to potential release of volatile byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized for electron-deficient vs. electron-rich aromatic substrates in carbamate synthesis?

  • Answer : Electron-withdrawing groups (EWGs, e.g., -NO₂, -F) enhance electrophilicity, enabling faster coupling reactions (80–92% yields). For electron-donating groups (EDGs, e.g., -OCH₃), prolonged reaction times (up to 6 hours) or elevated temperatures (100–110°C) may be required. Solvent polarity adjustments (e.g., switching from THF to DMF) can also improve reactivity for EDG-containing substrates .

Q. What analytical strategies resolve contradictions between NMR and X-ray diffraction data during structural validation?

  • Answer : Discrepancies often arise from dynamic processes (e.g., rotameric equilibria in solution) or crystallographic disorder. Combine 2D NMR (e.g., NOESY for spatial correlations) with SCXRD to validate conformations. For ambiguous cases, DFT calculations (e.g., B3LYP/6-31G*) can model energy-minimized structures and predict NMR chemical shifts, bridging experimental and theoretical data .

Q. How do steric and electronic effects of the 5-methylpyrazin-2-yl moiety influence biological activity in related carbamates?

  • Answer : The methyl group at the 5-position enhances lipophilicity, potentially improving membrane permeability. Pyrazine’s electron-deficient aromatic system may facilitate π-stacking interactions with biological targets. In antimicrobial studies, derivatives with this scaffold showed MIC values of 2–8 µg/mL against Gram-positive bacteria, suggesting structure-activity relationships (SAR) driven by both steric bulk and electronic modulation .

Q. What methodologies are employed to assess metabolic stability of this compound derivatives in preclinical studies?

  • Answer : Liver microsomal assays (e.g., human or rat CYP450 enzymes) quantify metabolic half-life (t₁/₂). LC-MS/MS monitors parent compound degradation and metabolite formation. Structural modifications, such as fluorination at the phenyl ring, have been shown to improve metabolic stability by reducing oxidative deamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.